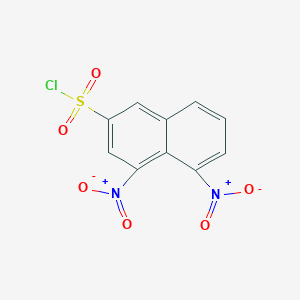

4,5-Dinitronaphthalene-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dinitronaphthalene-2-sulfonyl chloride is a chemical compound belonging to the family of naphthalene sulfonic acids. It is characterized by its yellow crystalline powder form and is used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

The synthesis of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves nitration and sulfonation reactions. The typical synthetic route includes the nitration of naphthalene followed by sulfonation and chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by chlorosulfonic acid for sulfonation .

Analyse Des Réactions Chimiques

4,5-Dinitronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.

Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.

Applications De Recherche Scientifique

Organic Chemistry

In organic chemistry, 4,5-Dinitronaphthalene-2-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds and dyes. Its reactive sulfonyl chloride group allows for the formation of sulfonamide linkages with nucleophiles, facilitating the development of complex molecular structures .

Biochemical Assays

This compound is utilized as a reagent in biochemical assays for labeling biomolecules. Its ability to react with amino groups makes it suitable for the modification of proteins and peptides, enhancing their functionality in experimental setups .

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential in drug development. It has been investigated for its effects on biological targets such as Nrf2 (nuclear factor erythroid 2-related factor 2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Case Study: Nrf2 Activation

Research has demonstrated that naphthalene-based compounds can activate Nrf2 pathways, suggesting potential therapeutic applications in diseases associated with oxidative stress .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide linkages . This reactivity is exploited in various chemical and biological applications.

Comparaison Avec Des Composés Similaires

4,5-Dinitronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides and nitroaromatic compounds:

4-Nitrobenzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.

2,4-Dinitrobenzenesulfonyl chloride: Has two nitro groups but in different positions on the benzene ring.

Naphthalene-2-sulfonyl chloride: Lacks the nitro groups, making it less reactive in certain substitution reactions.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both nitro and sulfonyl chloride groups.

Activité Biologique

4,5-Dinitronaphthalene-2-sulfonyl chloride (DNNSC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a dinitronaphthalene structure. The presence of nitro groups enhances its electrophilic properties, making it a useful reagent in various chemical reactions.

Synthesis

The synthesis of DNNSC typically involves the nitration of naphthalene followed by sulfonylation with chlorosulfonic acid. The process can be summarized as follows:

- Nitration : Naphthalene is treated with a mixture of nitric and sulfuric acids to introduce nitro groups at the 4 and 5 positions.

- Sulfonylation : The dinitronaphthalene product is then reacted with chlorosulfonic acid to yield DNNSC.

Antihyperglycemic Activity

Research has demonstrated that derivatives of DNNSC exhibit antihyperglycemic properties. For instance, a study synthesized a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, which showed significant antihyperglycemic activity in diabetic mouse models. Among these compounds, those with naphthalene moieties were particularly effective, suggesting that the sulfonyl group may enhance biological activity through improved binding affinity to target proteins involved in glucose metabolism .

Apoptosis Induction

Another area of interest is the ability of DNNSC derivatives to induce apoptosis in cancer cells. A study on naphthalene sulfonamide inhibitors indicated that these compounds can inhibit the STAT3 pathway, which is critical for cell survival in various cancers. In vitro experiments showed that treatment with these inhibitors led to increased apoptosis in acute myeloid leukemia (AML) cell lines . The mechanism appears to involve the inhibition of STAT3 phosphorylation, thereby promoting apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with DNNSC and its derivatives:

The biological activity of DNNSC can be attributed to its ability to interact with various biological targets:

- Electrophilic Nature : The nitro groups enhance the electrophilicity of the molecule, allowing it to form adducts with nucleophiles such as amino acids in proteins.

- Inhibition of Key Pathways : By inhibiting pathways such as STAT3, DNNSC derivatives can disrupt cancer cell survival mechanisms.

Propriétés

IUPAC Name |

4,5-dinitronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O6S/c11-20(18,19)7-4-6-2-1-3-8(12(14)15)10(6)9(5-7)13(16)17/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARCTXNWRXRKBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.